Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt
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Overview
Description
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3NaO8S3 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational Studies and Theoretical Elucidations
The heterobifunctional cross-linking agents, including Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt (referred to as LC-SPDP), have been analyzed through vibrational studies using infrared and Raman spectra. This research provides insights into the molecular structure and bioefficacy of conjugates modified through LC-SPDP, suggesting its significant role in enhancing the efficacy of bioconjugates (Pal et al., 1997).
Enhancing Immunotoxin Efficacy
LC-SPDP has been utilized in the preparation of ricin A chain (RTA) immunotoxins with improved conjugation yields, selective immunoreactivity, and enhanced cytotoxicity against target cells. This demonstrates LC-SPDP's utility in creating more effective immunotoxins with potential applications in targeted cancer therapies (Woo et al., 1994).
Development of Thrombolytic Agents
The agent combines thrombolytic and antiplatelet properties by conjugating fibrolase, a fibrinolytic enzyme, with an antiplatelet peptide using LC-SPDP. This innovative approach could lead to the development of novel thrombolytic agents with enhanced therapeutic effects (Sanchez et al., 1997).
Advancements in Enzyme Immunoassay
LC-SPDP has been used in developing a chemiluminescence enzyme immunoassay with bacterial magnetic particles for sensitive and rapid detection of immunoglobulins. This methodology could significantly impact diagnostic assays and biotechnological applications (Matsunaga et al., 1996).
Biosensor Development for Cancer Cell Detection
An innovative biosensor using LC-SPDP for covalent immobilization of anti-EpCAM antibodies on gold microelectrodes has been developed for the detection of MCF-7 breast cancer cells. This application demonstrates LC-SPDP's potential in biosensor technology for cancer diagnostics and research (Arya et al., 2013).
Mechanism of Action
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt
, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are amino and sulfhydryl groups, specifically the lysine residues in proteins and free sulfhydryl groups .
Mode of Action
The compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .
Biochemical Pathways
The compound is involved in the reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .
Pharmacokinetics
The compound is water-soluble, which allows it to react rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm can be readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .
Result of Action
The compound’s action results in the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows for the separation of crosslinked products .
Action Environment
Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of reducing agents .
Future Directions
The future directions for Sulfo-LC-SPDP could involve its use in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .
Biochemical Analysis
Biochemical Properties
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is known for its ability to form cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It reacts with primary amines and after mild reduction of the dithiol, it can react to form a disulfide with other thiols . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, particularly those containing lysine residues and sulfhydryl groups .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. By forming stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls, it can influence a variety of cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins or enzymes it interacts with.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, protein conformation, and gene expression depending on the specific biomolecules it interacts with.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions. It is known that the disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 . This property could potentially influence the stability and long-term effects of the compound in in vitro or in vivo studies.
Metabolic Pathways
Given its reactivity with lysine residues and sulfhydryl groups, it could potentially interact with a variety of enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is not membrane permeable, which allows for cell surface labeling . The transport and distribution of this compound within cells and tissues would depend on the specific transporters or binding proteins it interacts with.
Subcellular Localization
The subcellular localization of this compound would depend on the specific biomolecules it interacts with. Given that it is not membrane permeable, it is likely to be localized to the cell surface or extracellular space .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves the reaction of 6-aminohexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, followed by reaction with 3-(2-pyridyldithio)propionic acid to form the desired product. The resulting product is then treated with sodium hydroxide to form the sodium salt of the compound.", "Starting Materials": ["6-aminohexanoic acid", "N-hydroxysuccinimide (NHS)", "coupling agent", "3-(2-pyridyldithio)propionic acid", "sodium hydroxide"], "Reaction": ["Step 1: Dissolve 6-aminohexanoic acid and N-hydroxysuccinimide (NHS) in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for a period of time.", "Step 3: Add 3-(2-pyridyldithio)propionic acid to the reaction mixture and stir for a period of time.", "Step 4: Isolate the product and treat with sodium hydroxide to form the sodium salt of the compound."] } | |
CAS No. |
169751-10-4 |
Molecular Formula |
C18H23N3NaO8S3 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28); |
InChI Key |
ZZTOPDHBQAKRAG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Synonyms |
2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt; Sulfo-LC-SPDP; |
Origin of Product |
United States |
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